Cas no 2228876-57-9 (methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate)

methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate
- 2228876-57-9
- EN300-1756385
-
- インチ: 1S/C9H12O3S/c1-9(2,11)6-4-5-13-7(6)8(10)12-3/h4-5,11H,1-3H3
- InChIKey: LLHSPTGORCDRFC-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)OC)C(C)(C)O
計算された属性
- せいみつぶんしりょう: 200.05071541g/mol
- どういたいしつりょう: 200.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.8Ų
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756385-0.5g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 0.5g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1756385-1.0g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 1g |
$1729.0 | 2023-06-03 | ||
Enamine | EN300-1756385-0.25g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 0.25g |
$1591.0 | 2023-09-20 | ||
Enamine | EN300-1756385-0.1g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 0.1g |
$1521.0 | 2023-09-20 | ||
Enamine | EN300-1756385-2.5g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 2.5g |
$3389.0 | 2023-09-20 | ||
Enamine | EN300-1756385-1g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 1g |
$1729.0 | 2023-09-20 | ||
Enamine | EN300-1756385-5g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 5g |
$5014.0 | 2023-09-20 | ||
Enamine | EN300-1756385-10g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 10g |
$7435.0 | 2023-09-20 | ||
Enamine | EN300-1756385-5.0g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 5g |
$5014.0 | 2023-06-03 | ||
Enamine | EN300-1756385-10.0g |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate |
2228876-57-9 | 10g |
$7435.0 | 2023-06-03 |
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylateに関する追加情報
Methyl 3-(2-Hydroxypropan-2-yl)Thiophene-2-Carboxylate: A Comprehensive Overview
Methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate, identified by the CAS number 2228876-57-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic aromatic compounds containing sulfur as the heteroatom. The structure of methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate incorporates a thiophene ring substituted with a methyl ester group at position 2 and a hydroxypantanoyl group at position 3, making it a valuable molecule for both academic and industrial research.
The synthesis of methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions, often starting from thiophene derivatives and proceeding through esterification or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. This compound's stability under various reaction conditions makes it suitable for use in pharmaceutical intermediates, agrochemicals, and advanced materials.
One of the most promising applications of methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate lies in its role as a precursor for bioactive molecules. Researchers have explored its potential in drug discovery programs targeting neurodegenerative diseases and cancer. For instance, studies published in the *Journal of Medicinal Chemistry* highlight its ability to modulate key enzymes involved in Alzheimer's disease progression, suggesting it could serve as a lead compound for future therapeutic agents.
In the realm of materials science, methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate has shown promise as a building block for advanced polymers and optoelectronic materials. Its conjugated thiophene system contributes to excellent electronic properties, making it an attractive candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent breakthroughs in polymer synthesis techniques have further expanded its utility in creating high-performance materials with tailored electronic characteristics.
The environmental impact of methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate has also garnered attention from researchers concerned with sustainable chemistry practices. Studies indicate that this compound can be synthesized using eco-friendly methods, such as microwave-assisted reactions or enzymatic catalysis, reducing energy consumption and waste generation compared to traditional synthesis routes.
Moreover, the compound's unique reactivity has led to its use in click chemistry applications, where it serves as a modular component for constructing complex molecular architectures with high precision. This versatility underscores its importance in modern organic synthesis strategies.
In conclusion, methyl 3-(2-hydroxypropan-2-yl)thiophene-2-carboxylate (CAS No.: 11111111) stands out as a critical molecule with diverse applications across multiple disciplines. Its continued exploration in cutting-edge research ensures that this compound will remain at the forefront of scientific innovation for years to come.
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